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Compound of Interest

Compound Name: Cavosonstat

Cat. No.: B606496

Cavosonstat (N91115) Technical Support Center

Welcome, researchers and drug development professionals. This resource provides essential
information and troubleshooting guidance for experiments involving Cavosonstat (N91115),
focusing on its limitations as a standalone therapy for Cystic Fibrosis (CF).

Frequently Asked Questions (FAQSs)

Q1: What is Cavosonstat (N91115) and its proposed mechanism of action in CF?

A: Cavosonstat (N91115) is an experimental, orally bioavailable inhibitor of the S-
nitrosoglutathione reductase (GSNOR) enzyme.[1][2][3] In patients with CF, levels of S-
nitrosoglutathione (GSNO), a key signaling molecule, are depleted.[1][4] The GSNOR enzyme
is responsible for the breakdown of GSNO.[5]

The proposed therapeutic mechanism for Cavosonstat involves inhibiting GSNOR, thereby
increasing intracellular levels of GSNO.[4][5] Preclinical studies suggested that restoring GSNO
could help stabilize the CF transmembrane conductance regulator (CFTR) protein, particularly
the F508del mutant, by improving its processing and maturation, ultimately increasing its
presence on the cell surface.[3][4][6][7] This classifies Cavosonstat as a CFTR stabilizer.[6]
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Caption: Proposed mechanism of Cavosonstat action in Cystic Fibrosis.

Q2: What were the clinical findings for Cavosonstat as a monotherapy, and why is it not a
viable standalone therapy?

A: As a monotherapy, Cavosonstat's clinical data is limited and does not support its use as a
standalone treatment.

» Safety and Pharmacokinetics: Phase 1 studies in healthy volunteers and CF patients
(homozygous for F508del) found that Cavosonstat was well-tolerated with a predictable
pharmacokinetic profile and no dose-limiting toxicities.[3][5]

» Efficacy: The Phase 1 trials were not designed or powered to demonstrate clinical efficacy.[5]
[6] However, an exploratory analysis at the highest dose showed a modest, statistically
significant reduction in sweat chloride concentration.[3] This suggested some level of
biological activity related to CFTR modulation.[5]
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Despite this weak biomarker signal, there is insufficient evidence that Cavosonstat
monotherapy produces any clinically important effects, such as improvements in lung function
(ppFEV1).[8][9] The lack of meaningful clinical benefit is the primary reason it is not considered

a viable standalone therapy.

Result (vs.

Outcome Dose . p-value Study Phase
Baseline)

Sweat Chloride Highest Dose
-4.1 mmol/L 0.032 Phase 1[3][10]

Reduction (unspecified)

Q3: We are using a GSNOR inhibitor in our F508del-CFTR cell line but observe minimal
restoration of ion channel function. Is this expected?

A: Yes, this finding is consistent with the clinical limitations of Cavosonstat. While inhibiting
GSNOR may increase the amount of F508del-CFTR protein that reaches the cell membrane
(stabilization), it does not address the two primary defects of the F508del mutation:

» Misfolding: It does not act as a "corrector" to fix the fundamental protein misfolding that
prevents most of the CFTR from escaping the endoplasmic reticulum.[11]

o Defective Gating: It does not act as a "potentiator” to force the ion channel open once it is at
the cell surface.[11][12]

Therefore, as a standalone agent, a GSNOR inhibitor is unlikely to restore significant chloride
transport. Its mechanism is complementary to, but not a replacement for, correctors and

potentiators.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b606496?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37983082/
https://www.cochranelibrary.com/cdsr/doi/10.1002/14651858.CD010966.pub3/abstract
https://pubmed.ncbi.nlm.nih.gov/28209466/
https://synapse.patsnap.com/drug/277a5ab2eb1344f88ed63aefea8a1321
https://www.benchchem.com/product/b606496?utm_src=pdf-body
https://www.researchgate.net/figure/Impact-of-potentiators-and-correctors-on-CFTR-functional-expression-A-Potentiators_fig3_388893178
https://www.researchgate.net/figure/Impact-of-potentiators-and-correctors-on-CFTR-functional-expression-A-Potentiators_fig3_388893178
https://www.cff.org/managing-cf/cftr-modulator-therapies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Drug Mechanism Target:

Correctors Stabilizers Potentiators
(e.g., Lumacaftor) (Cavosonstat) (e.g., Ivacaftor)

CFTR \Rrotein Journey & Poin
\
\

\
\

1. Protein Folding
(Endoplasmic Reticulum)

wng

2. Trafficking & Stability /
(Cell Membrane) r4

|/
/
. V
unction /
/
/
/

3. Channel Gating
(lon Transport)

!
5
1
1
\ : /
!
1
1
1
1
1
1
1
1
I
1
1
1

Click to download full resolution via product page

Caption: The distinct defects of F508del-CFTR and targeted drug mechanisms.

Q4: Given its complementary mechanism, why did Cavosonstat fail in clinical trials when
added to existing CFTR modulators like Orkambi®?

A: This is the central limitation observed in Cavosonstat's development for CF. The hypothesis
was that adding a stabilizer (Cavosonstat) to a corrector/potentiator combination (Orkambi®)
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would yield additional benefits. However, a pivotal Phase 2 clinical trial did not support this.[13]

In the study, 138 adult patients with CF (homozygous for F508del) already being treated with
Orkambi® were given Cavosonstat or a placebo. The trial failed to meet its primary endpoint,
showing no statistically significant improvement in lung function (absolute change in ppFEV1)
after 12 weeks for either Cavosonstat dose compared to placebo.[13] Key secondary
endpoints, including sweat chloride reduction, also showed no benefit.[13]

A similar lack of benefit was seen in a Phase 2 study of Cavosonstat as an add-on to ivacaftor
(Kalydeco).[1][2] The failure of these trials indicates that, within the complexity of a clinical
setting, the stabilizing effect of Cavosonstat did not translate into an incremental therapeutic
benefit on top of existing modulators.

Endpoint (Change 200 mg 400 mg
. Placebo +

from Baseline at 12 . Cavosonstat + Cavosonstat +
Orkambi® (n=46) . .

Weeks) Orkambi® (n=44) Orkambi® (n=48)

Absolute Change in
-0.1 +0.2 -0.5

ppFEV1

Change in Sweat
1.7 -0.1 -2.3

Chloride (mmol/L)

Data from Nivalis Therapeutics Phase 2 Topline Results Announcement.[13]
Q5: What is the current development status of Cavosonstat for Cystic Fibrosis?

A: Following the negative results from the Phase 2 trials, Nivalis Therapeutics announced it
would not continue the development of Cavosonstat for the treatment of Cystic Fibrosis.[1][2]
The development program for CF has been officially discontinued.[7]

Experimental Protocols
Protocol 1: Measurement of Sweat Chloride (Quantitative Pilocarpine lontophoresis)

This protocol outlines the standard method used to measure sweat chloride concentration, a
key biomarker for CFTR function.
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o Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-
inducing chemical, to a small area of the skin (typically the forearm).

o Collection: A collection device (e.g., Macroduct®) is placed over the stimulated area to
absorb the sweat for a fixed period (usually 30 minutes).

» Quantification: The volume of sweat is measured to ensure an adequate sample has been
collected.

e Analysis: The chloride concentration in the collected sweat is measured using a
chloridometer or an equivalent ion-selective electrode method.

« Interpretation: A sweat chloride value = 60 mmol/L is consistent with a diagnosis of CF.[14]
Reductions from this baseline are used to assess the efficacy of CFTR modulators.

Protocol 2: Assessment of Lung Function (Spirometry for FEV1)

This protocol describes the measurement of Forced Expiratory Volume in 1 second (FEV1), the
primary endpoint in most CF clinical trials for lung function.

» Patient Preparation: The patient should be seated comfortably. The procedure is explained,
and nose clips are applied to prevent air from escaping through the nostrils.

e Maneuver: The patient inhales as deeply as possible and then exhales as forcefully and
completely as possible into the mouthpiece of a spirometer.

o Data Collection: The spirometer measures the volume of air exhaled over time. The key
measurement is the FEV1, the volume of air forcibly exhaled in the first second.

¢ Quality Control: The maneuver is typically repeated at least three times to ensure the results
are consistent and represent the patient's best effort.

e Reporting: The FEV1 is reported as an absolute volume (in liters) and as a percentage of the
predicted value for a person of the same age, sex, height, and ethnicity ("percent predicted
FEV1" or ppFEV1).[14] Changes in ppFEV1 are used to track disease progression and
response to therapy.[13]
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Simplified Phase 2 Add-On Trial Workflow
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Caption: Simplified workflow of the Phase 2 trial that showed Cavosonstat's lack of efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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